molecular formula C10H10O2 B1265447 Allyl benzoate CAS No. 583-04-0

Allyl benzoate

Cat. No. B1265447
CAS RN: 583-04-0
M. Wt: 162.18 g/mol
InChI Key: LYJHVEDILOKZCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyl benzoate and its derivatives involves innovative approaches to enhance efficiency and selectivity. For instance, a catalyst and solvent-free synthesis of S-allyl benzoylcarbamothioates has been achieved through a Mumm-type rearrangement, triggered by an intramolecular thia-Michael addition (Dahiya et al., 2018). Additionally, cellulose benzoates have been synthesized under homogeneous conditions in an ionic liquid, indicating the flexibility of allyl benzoate derivatives in various reaction media (Zhang et al., 2009).

Molecular Structure Analysis

Allyl benzoate's molecular structure is foundational to its chemical reactivity and physical properties. The presence of the allyl group attached to a benzoate moiety offers unique electronic and steric characteristics, influencing its reactivity patterns and applications in synthesis.

Chemical Reactions and Properties

Various chemical reactions exploit the unique properties of allyl benzoate. For example, the amphiphilic π-allyliridium C,O-benzoates have been shown to catalyze highly chemo-, regio-, and enantioselective substitutions, demonstrating the compound's versatility in synthetic chemistry (Meza et al., 2018). Moreover, the synthesis of benzyl-, allyl-, and allenyl-boronates via copper-catalyzed borylation of alcohols further highlights the broad applicability of allyl benzoate derivatives in organometallic chemistry (Mao et al., 2017).

Scientific Research Applications

1. Rhodium-Catalyzed Enantioselective Allylic Alkylation

  • Application Summary: Allyl benzoate is used in the asymmetric allylic alkylation of α,α-disubstituted aldehydes. This process is important for installing quaternary stereogenic carbon, a task of contemporary importance in the domain of asymmetric catalysis .
  • Methods of Application: The process involves using allyl benzoate in the presence of Wilkinson’s catalyst [Rh (Cl) (PPh 3) 3 ], ( R )-BINOL–P (OMe) as the external ligand, and LiHMDS as the base .
  • Results or Outcomes: The reaction offers high enantioselectivity. The computed enantioselectivity (96%) is in very good agreement with the experimental value (92%), so is the overall activation barrier (δ E of 17.1 kcal mol −1 ), which is in conformity with room temperature reaction conditions .

2. Allyl–Allyl Cross-Coupling

  • Application Summary: Allyl benzoate can be used in allyl–allyl cross-coupling reactions. This provides a practical synthetic route for the direct construction of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis .
  • Methods of Application: The process involves the use of catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. These catalysts are extensively studied and show excellent regio- and enantioselective control .
  • Results or Outcomes: This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .

3. Polymerization into Flow Improvers for Waxy Crude Oil

  • Application Summary: A new para-decyloxy allyl benzoate (I10) was prepared and polymerized into HI10, and copolymerized with dioctadecyl maleate into MHI10 .
  • Methods of Application: The process involves the free-radical polymerization method .
  • Results or Outcomes: The resulting polymers can be used as flow improvers for waxy crude oil .

4. Metallaphoto-Catalyzed Benzylic and Allylic C–H Bond Functionalization

  • Application Summary: Allyl benzoate can be used in metallaphoto-catalyzed benzylic and allylic C–H bond functionalizations. This process provides a series of general and mild approaches for diversification of alkylbenzenes and alkenes .
  • Methods of Application: The process involves the use of photocatalysis in combination with transition metals for C–H bond activation. This enables a wide range of cross-coupling reactions using hydrocarbons as coupling partners .
  • Results or Outcomes: The illustrated methodologies enable the application of abundant hydrocarbons such as ethylbenzenes and alkenes as coupling partners in transition-metal catalyzed reactions. The transformations of more native functionalities to high-value compounds and the advantages of step and atom economy made these protocols appealing .

Safety And Hazards

When handling Allyl benzoate, suitable protective equipment should be worn to prevent generation of vapor or mist8. It is also recommended to ensure adequate ventilation and avoid ingestion and inhalation9.


Future Directions

Recent research has focused on the use of Allyl benzoate in various chemical reactions, including those involving metallaphotoredox catalysis10 and rhodium-catalyzed enantioselective allylic alkylation11. These studies suggest that Allyl benzoate could have potential applications in the development of new synthetic methodologies.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

prop-2-enyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJHVEDILOKZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073913
Record name Benzoic acid, allyl ester
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

82.00 to 85.00 °C. @ 5.00 mm Hg
Record name Allyl benzoate
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Product Name

Allyl benzoate

CAS RN

583-04-0
Record name Allyl benzoate
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Record name ALLYL BENZOATE
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Record name Allyl benzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In a glass reactor benzoyl chloride (7.03 g, 0.05 mole), diallyl carbonate (7.1 g, 0.05 mole) and zinc chloride (0.136 g, 0.001 mole) were combined. The reacinitiated at room temperature. After heating at 60° C. for 3 hours and heating at 80° C. for an additional 3 hours, the reaction was discontinued. Distillation gave 6.65 g (78 percent yield) of allyl benzoate which was identified by nuclear magnetic resonance spectroscopy.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0.136 g
Type
catalyst
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

The following example illustrates the use of basic amine catalysts. A mixture of benzoyl chloride (7.03 g, 0.05 mole), diallyl carbonate (7.10 g, 0.05 mole) and N,N-dimethylaminopyridine (0.06 g) were combined in a glass reaction vessel and heated to 170° C. for 4 hours. Distillation of the reaction mixture gave allyl benzoate, b.p. 110° C.-111° C. (13 mm Hg). Yield was 90 percent.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.06 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

To a 250 mL round bottom flask equipped with a reflux condensor was added 25 g of benzoic acid, 51 g of allyl alcohol, and 2.5 g of sulfuric acid. The mixture was heated at reflux for 17 hr, allowed to cool to room temperature, and 50 g of toluene was added. Using a 1 L separatory funnel, the mixture was washed once with 100 mL of water, once with 50 mL of 5 wt % Na2CO3 in water, and once more with 100 mL of water. The organic phase was dried over Na2SO4, filtered and distilled to yield allyl benzoate. The allyl benzoate distilled at a boiling point of 135° C. at about 60 mm Hg.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
785
Citations
Y Wei, W Han, M Li-Jing, H Xue-Wen… - Chinese Journal of …, 2020 - sioc-journal.cn
In order to find pesticide lead compounds with high fungicidal activity, a series of unreported allyl benzoate compounds containing triazole were designed and synthesized. The …
Number of citations: 6 sioc-journal.cn
A Matsumoto, Y Kusumoto, T Ohashi… - Macromolecular …, 1999 - Wiley Online Library
… In this article, we report a novel graft polymerization of allyl benzoate (ABz) using the copolymer consisting of ABz and 2,29-azobis[N-(2-propenyl)-2-methylpropionamide] (APMPA) units…
Number of citations: 6 onlinelibrary.wiley.com
A Matsumoto, H Sasaki, M Oiwa - … Chemistry and Physics, 1973 - Wiley Online Library
… These viewpoints were supported by the copolymerizations of DAPS), DAI, and DAT4) with allyl benzoate. In this paper the results of the copolymerizations of DAP, DAI, and DAT with …
Number of citations: 22 onlinelibrary.wiley.com
A Matsumoto, M Fujihashi, H Aota - Polymer journal, 2001 - nature.com
In the preceding article, 1 we have discussed in detail the crosslinking polymerization of diallyl terephthalate (DAT) in the presence of microgel-like poly (allyl methacrylate) microsphere …
Number of citations: 9 www.nature.com
A Matsumoto, M Fujihashi, H Aota - European polymer journal, 2003 - Elsevier
… The terpolymerization of PAMA nanosphere with allyl benzoate (ABz) and vinyl benzoate (VBz) was conducted in bulk using benzoyl peroxide as initiator at 80 C. The gelation …
Number of citations: 9 www.sciencedirect.com
I Imai, A Matsumoto, M Oiwa - Journal of Polymer Science …, 1979 - Wiley Online Library
… The purpose of this article is to present the results of the copolymerizations of MAP with allyl benzoate (ABz) and diallyl phthalate (DAP) and to clarify the characteristic propagation de…
Number of citations: 3 onlinelibrary.wiley.com
VV Zaitseva, TG Tyurina, AV Shtonda… - Russian Journal of …, 2011 - Springer
… The properties of their HOMOs are also similar: the calculated energy is approximately equal to –10.028 eV for the allyl benzoate Ia and –10.015 eV for the allyl benzoate Ib. This orbital …
Number of citations: 3 link.springer.com
A Matsumoto, Y Ichiryu, H Aota… - Macromolecular rapid …, 2000 - Wiley Online Library
… 2,2′‐Azobis(N‐(2‐propenyl)‐2‐methylpropionamide) (APMPA) having two carbon‐carbon double bonds and an azo group was copolymerized with allyl benzoate (ABz) at 60C, …
Number of citations: 11 onlinelibrary.wiley.com
A Matsumoto, K Yokoyama, H Aota - European polymer journal, 2000 - Elsevier
In order to discuss further the significance of the thermodynamic excluded volume effect on gelation in free-radical monovinyl/divinyl crosslinking copolymerizations, allyl benzoate was …
Number of citations: 8 www.sciencedirect.com
BM Jessen, JM Ondozabal, CM Pedersen… - …, 2020 - Wiley Online Library
… The latter then re-attacks the π-allyl complex to furnish the starting allylic substrate or the rearranged product.7, 3b With allyl benzoate and carbonate substrates, a crossover experiment …

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